molecular formula C11H10ClNO3 B13746784 Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide CAS No. 34971-16-9

Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide

Cat. No.: B13746784
CAS No.: 34971-16-9
M. Wt: 239.65 g/mol
InChI Key: LHYFBQKQNXACKW-UHFFFAOYSA-N
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Description

Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide is a furan-derived compound characterized by a tetrahydrofuran ring substituted with a p-chlorophenyl group at the 2-position and a carboxamide functional group.

Properties

CAS No.

34971-16-9

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-oxooxolane-2-carboxamide

InChI

InChI=1S/C11H10ClNO3/c12-8-3-1-7(2-4-8)11(10(13)15)6-5-9(14)16-11/h1-4H,5-6H2,(H2,13,15)

InChI Key

LHYFBQKQNXACKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1=O)(C2=CC=C(C=C2)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide typically involves the reaction of p-chlorophenylhydrazine with a suitable furan derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

  • Ethyl ester derivative (3e): Lacks activity against E. coli, highlighting the importance of the cyano group in 3b for antibacterial efficacy .
  • Carboxamide vs.
Table 1: Antimicrobial Activity of Selected Analogs
Compound Substituent Activity Against (S. aureus, E. coli) Reference
3b p-chlorophenyl Active (E. coli)
3e (ethyl ester) p-chlorophenyl Inactive (E. coli)
12 (triazolopyrimidine) Triazole ring Broad-spectrum activity
7 (pyranopyrimidine) Amino group Inactive (E. coli)

Core Heterocyclic Rings

  • Furanone vs. Naphthopyran: The target compound’s tetrahydrofuran core is smaller and less planar than naphthopyran derivatives (e.g., 3a–f), which may influence membrane permeability and bioavailability .
  • Spiro Compounds : describes a spiro[indole-thiazolo-isoxazole] derivative with a p-chlorophenyl group, demonstrating analgesic activity. This suggests that p-chlorophenyl substitution enhances bioactivity across diverse scaffolds .

Physicochemical Properties

  • Hydrogen Bonding: The carboxamide group in the target compound can form intermolecular N–H⋯O and C–H⋯O bonds, enhancing crystalline stability, as seen in related furanone structures .

Biological Activity

Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran ring, a chlorophenyl group, and a carboxamide functional group. The presence of these moieties suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Biological Activities

The compound exhibits several notable biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, which are being explored for potential therapeutic applications against various pathogens.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, suggesting a role in treating inflammatory diseases.
  • Anticancer Potential : Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The carboxamide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This is particularly relevant in pathways involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : It may interact with various receptors implicated in signaling pathways that regulate cell growth and immune responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of cytokine levels in vitro
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionIC50 values indicating potency against target enzymes

Notable Research Studies

  • Antimicrobial Study :
    • A study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at low concentrations, suggesting potential as a therapeutic agent for bacterial infections.
  • Anti-inflammatory Mechanism :
    • Research involving human immune cells demonstrated that treatment with the compound led to decreased levels of pro-inflammatory cytokines, indicating its potential utility in inflammatory diseases.
  • Anticancer Efficacy :
    • In vitro assays on various cancer cell lines revealed that this compound induced apoptosis and caused cell cycle arrest at the G0/G1 phase. This was corroborated by flow cytometry analysis and Western blotting for apoptotic markers.

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